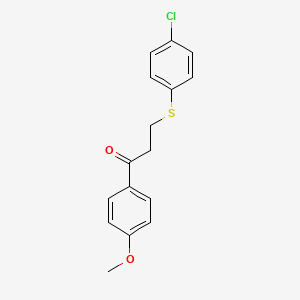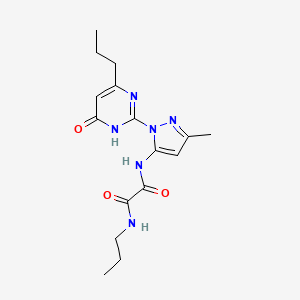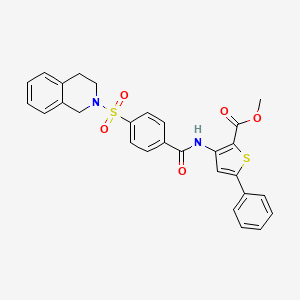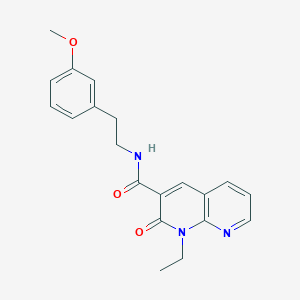
3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, or 4-Chloro-N-methylsulfanyl-4'-methoxybenzamide, is a small molecule that has been used in various scientific research applications. The molecule is a sulfur-containing heterocyclic compound with a molecular weight of 241.7 g/mol and a melting point of 136-138°C. It has been used in various studies as a model compound to study the pharmacological properties of various drugs and as a tool to study the mechanism of action of certain therapeutic agents.
科学的研究の応用
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Studies : A study by Viji et al. (2020) examined the bioactive molecule related to 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, revealing its potential in antimicrobial activity, particularly antifungal and antibacterial effects. Additionally, this compound showed promise in anticancer applications, evidenced through molecular docking studies which highlighted its interaction with various proteins (Viji et al., 2020).
Supramolecular Chemistry
- Crystal Structure and Supramolecular Interactions : Research by Caracelli et al. (2018) focused on a derivative of this compound, exploring its crystal structure. The study revealed how this compound forms supramolecular helical chains in the crystal, highlighting its significance in supramolecular chemistry (Caracelli et al., 2018).
Nonlinear Optical Properties
- Nonlinear Optical Properties for Optical Devices : Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to this compound, for its high nonlinear optical properties. The study suggests significant potential for applications in optical devices, based on experimental and computational findings (Mostaghni et al., 2022).
Molecular Docking and Computational Studies
- Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a molecule related to the compound of interest. Their research provides insights into the molecule's structure and potential biological effects, underlining the utility of computational methods in evaluating the applications of such compounds (Viji et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Olasunkanmi and Ebenso (2019) explored the derivatives of quinoxaline-based propanones, which are structurally related to this compound. They found these compounds to be effective as corrosion inhibitors in mild steel, indicating potential industrial applications (Olasunkanmi & Ebenso, 2019).
Synthesis and Spectral Studies
- Synthesis and Spectral Analysis : A study by Ahmed et al. (2007) involved synthesizing and analyzing the spectral properties of compounds similar to this compound. This research contributes to understanding the synthesis process and spectral characteristics of such compounds (Ahmed et al., 2007).
Drug Resistance and Antitumor Activities
- Antitumor Activities and Drug Resistance : Barreiro et al. (2008, 2010, 2014) conducted studies on heteronuclear complexes and gold(I)-silver(I) sulfanylcarboxylates, structurally related to the compound . These studies showed the complexes' potential in antitumor activities and their ability to circumvent drug resistance, particularly in relation to cisplatin (Barreiro et al., 2008), (Barreiro et al., 2010), (Barreiro et al., 2014).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANXBRNEOGHOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)




![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2463677.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2463682.png)
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)